L-tryptophan benzyl ester hydrochloride
Overview
Description
“L-tryptophan benzyl ester hydrochloride” is a compound with the empirical formula C18H18N2O2 and a molecular weight of 294.35 . It is used in peptide synthesis .
Synthesis Analysis
The simplest way to prepare the tosylate salts of amino acid benzyl esters, such as L-tryptophan benzyl ester hydrochloride, is treatment of the amino acid with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent (Fischer–Speier esterification) .
Molecular Structure Analysis
The molecular structure of “L-tryptophan benzyl ester hydrochloride” consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
Esters, like “L-tryptophan benzyl ester hydrochloride”, typically undergo reactions where the alkoxy (OR′) group is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base .
Physical And Chemical Properties Analysis
“L-tryptophan benzyl ester hydrochloride” has a molecular weight of 294.35 . It has an optical activity of [α]20/D +9.9°, c = 1 in ethanol . The melting point is 77-80 °C (lit.) .
Scientific Research Applications
Synthesis of Key Intermediates for Anti-tumor Activity : L-tryptophan benzyl ester hydrochloride is used in the synthesis of α-Benzyl amino-β-(3-indole)-propionic acid methyl ester, a key intermediate with potential anti-tumor activity in indolyl diketopiperazines (Li Yan, 2011).
NK1 Receptor Antagonism : N-ethyl-L-tryptophan benzyl ester, a derivative of L-tryptophan benzyl ester hydrochloride, has been identified as a weak antagonist at the substance P (NK1) receptor. This finding has implications for developing substances that could target this receptor, which is important in various physiological processes (A. Macleod et al., 1994).
Structure and Crystallography : Studies have been conducted on the crystal structures of L-tryptophan hydrochloride and hydrobromide, providing insights into the molecular and crystal structure, which is crucial for understanding its interactions and reactivity (T. Takigawa et al., 1966).
Biological Evaluation of Derivatives : Research into the biological evaluation of NK1 antagonists derived from L-tryptophan benzyl ester hydrochloride has led to the identification of compounds with high-affinity substance P receptor antagonists with improved in vivo activity (A. Macleod et al., 1995).
Synthesis of Tryptophan Derivatives : The synthesis of L-tryptophan N-glucoside, a naturally occurring derivative, has been achieved using L-tryptophan benzyl ester hydrochloride, facilitating the exploration of its potential biological activities (Melanie Schnabel et al., 2004).
Pharmacological Target in Tryptophan Metabolism : L-tryptophan, and by extension its derivatives like L-tryptophan benzyl ester hydrochloride, are essential amino acids required for protein synthesis. They undergo complex metabolism, producing bioactive molecules that act in various organs and represent potential therapeutic targets in several disorders (Morgane Modoux et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2.ClH/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17;/h1-9,11,16,20H,10,12,19H2;1H/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKDMGOWZOTZRA-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-tryptophan benzyl ester hydrochloride | |
CAS RN |
35858-81-2 | |
Record name | L-Tryptophan, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35858-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl L-tryptophanate monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035858812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl L-tryptophanate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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